

Technical Guide: Physicochemical and Spectroscopic Properties of 2-Bromo-6-fluoropyridine

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Compound of Interest

Compound Name: **2-Bromo-6-fluoropyridine**

Cat. No.: **B174918**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of **2-Bromo-6-fluoropyridine**, a key building block in pharmaceutical and agrochemical research. The information is presented to support laboratory work, analytical method development, and structural elucidation.

Physical Properties

2-Bromo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula C_5H_3BrFN .^{[1][2][3][4][5]} Its key physical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	175.99 g/mol	[1] [2] [3] [4]
Appearance	Colorless to light yellow solid or liquid	[5] [6]
Melting Point	33-37 °C	
Boiling Point	192-193 °C (at 760 mmHg)	
Density	~1.8 g/cm ³	[1]
Solubility	Soluble in common organic solvents such as chloroform and methanol.	

Spectral Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromo-6-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **2-Bromo-6-fluoropyridine**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.75	t	~8.0	H-4
~7.45	d	~8.0	H-3
~7.15	d	~8.0	H-5

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~163 (d, $^1\text{J}_{\text{CF}} \approx 240$ Hz)	C-6
~142 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)	C-2
~141 (d, $^3\text{J}_{\text{CF}} \approx 15$ Hz)	C-4
~125	C-3
~110 (d, $^2\text{J}_{\text{CF}} \approx 35$ Hz)	C-5

Table 4: Predicted ^{19}F NMR Spectral Data (CDCl₃, 376 MHz)

Chemical Shift (δ , ppm)	Multiplicity
~ -69	s

Note: The spectral data presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for **2-Bromo-6-fluoropyridine** are listed below.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~1600-1450	Strong	C=C and C=N stretching (aromatic ring)
~1250-1150	Strong	C-F stretching
~1100-1000	Medium	C-H in-plane bending
~800-700	Strong	C-H out-of-plane bending
~600-500	Medium	C-Br stretching

Note: The IR data is based on characteristic absorption frequencies for substituted pyridines and organohalogen compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-6-fluoropyridine**, the electron ionization (EI) mass spectrum is expected to show the following key fragments.

Table 6: Expected Mass Spectrometry Fragmentation

m/z	Relative Abundance	Assignment
175/177	High	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
96	Medium	[M - Br] ⁺
77	Medium	[C ₅ H ₃ FN - F] ⁺ or [C ₅ H ₄ N] ⁺
50	Low	[C ₄ H ₂] ⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The presence of bromine will result in a

characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-6-fluoropyridine** in 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (C_6F_6) may be used.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
- ^1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~200 ppm.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.

- ^{19}F NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~ 100 ppm.
 - Number of scans: 64-128.
 - Relaxation delay: 1-2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0 ppm) for ^1H and ^{13}C , and to the external standard for ^{19}F .

IR Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

- Sample Preparation:
 - Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of **2-Bromo-6-fluoropyridine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Liquid Phase (Neat Film): If the sample is a low-melting solid or liquid, a thin film can be prepared between two KBr or NaCl plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the spectrometer's sample holder.

- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

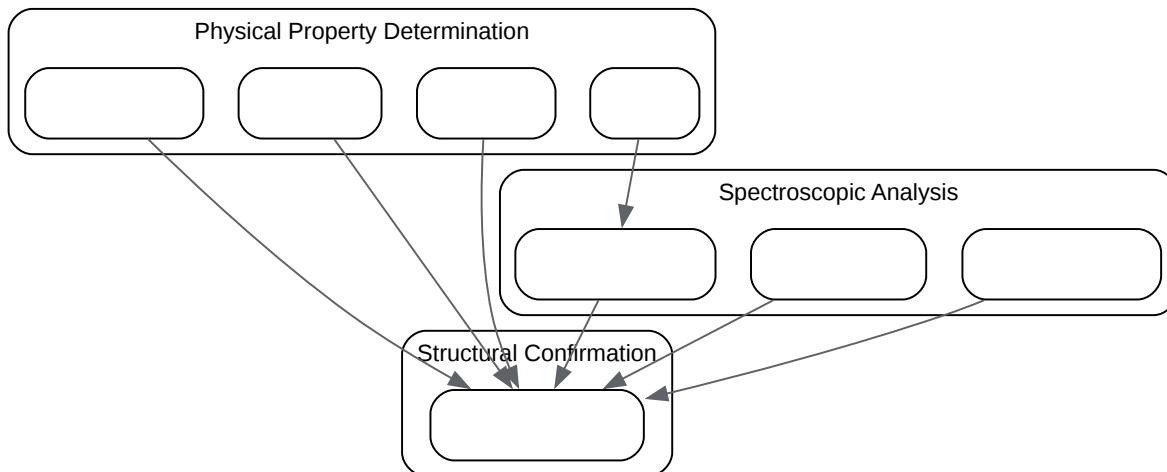
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a dilute solution of **2-Bromo-6-fluoropyridine** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Source Temperature: ~200-250 °C.
- Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be analyzed to confirm the presence of one bromine atom.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of **2-Bromo-6-fluoropyridine**.

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Caption: Workflow for the characterization of **2-Bromo-6-fluoropyridine**.

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